Cas no 82-34-8 (1-Nitroanthraquinone)

1-Nitroanthraquinone 化学的及び物理的性質
名前と識別子
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- 1-Nitroanthracene-9,10-dione
- Nitroanthraquinone
- 1-Nitroanthraquinone
- 1-nitroanthrachinon
- 1-Nitro-anthraquinone
- Anthraquinone, 1-nitro-
- 9,10-Anthracenedione, 1-nitro-
- alpha-Nitroanthraquinone
- 1-Nitroanthrachinon [Czech]
- .alpha.-Nitroanthraquinone
- YCANAXVBJKNANM-UHFFFAOYSA-N
- Q63396107
- Nitroanthrachinon
- nitro-anthraquinone
- 9,10-Anthracenedione, nitro-
- 1-Nitro-9,10-anthracenedione (ACI)
- Anthraquinone, 1-nitro- (6CI, 7CI, 8CI)
- 1-Nitro-9,10-anthraquinone
- 1-Nitro-9,10-dihydroanthracene-9,10-dione
- NSC 12125
- α-Nitroanthraquinone
- 82-34-8
- AC-13907
- NS00038189
- H10732
- 1-Nitro-9,10-anthracenedione
- FT-0608151
- NSC12125
- CS-0186357
- DTXSID3052569
- NSC-12125
- W-104181
- AS-59441
- MFCD00019140
- 1-nitro-anthracene-9,10-dione
- N0127
- EINECS 201-413-0
- SCHEMBL156735
- GE4B3RL7PK
- SY108994
- UNII-GE4B3RL7PK
- WLN: L C666 BV IVJ DNW
- AKOS000593053
- DB-056601
- DTXCID4031142
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- MDL: MFCD00019140
- インチ: 1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H
- InChIKey: YCANAXVBJKNANM-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=C(C=2C(=O)C2C1=CC=CC=2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 253.03800
- どういたいしつりょう: 253.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 80
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色の針状または角柱状結晶
- 密度みつど: 1.3146 (rough estimate)
- ゆうかいてん: 230.0 to 234.0 deg-C
- ふってん: 270~271℃(933Pa)
- フラッシュポイント: 243.3 °C
- 屈折率: 1.4700 (estimate)
- PSA: 79.96000
- LogP: 2.89340
- ようかいせい: アルコール、エーテルに溶解し、酢酸エチル、ベンゼン、クロロホルム、酢酸に微溶解し、水に不溶である
1-Nitroanthraquinone セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H302-H316-H319
- 警告文: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P332+P313-P501
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S22; S36/37/39
- RTECS番号:CB7940000
- リスク用語:R20/21/22
1-Nitroanthraquinone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-Nitroanthraquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69005-25g |
1-Nitroanthracene-9,10-dione |
82-34-8 | ≥98% | 25g |
¥328.0 | 2023-09-05 | |
Alichem | A229000313-500g |
1-Nitroanthracene-9,10-dione |
82-34-8 | 95% | 500g |
$545.70 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XW747-100g |
1-Nitroanthraquinone |
82-34-8 | 98.0%(GC) | 100g |
¥1733.0 | 2022-06-10 | |
eNovation Chemicals LLC | Y1007745-25g |
1-NITROANTHRAQUINONE |
82-34-8 | 98% | 25g |
$300 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257027-500g |
1-Nitroanthracene-9,10-dione |
82-34-8 | 98% | 500g |
¥601.00 | 2024-07-28 | |
abcr | AB139373-100g |
1-Nitroanthraquinone, 80%; . |
82-34-8 | 80% | 100g |
€98.30 | 2025-02-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-334141-1g |
1-Nitroanthraquinone, |
82-34-8 | 1g |
¥2813.00 | 2023-09-05 | ||
1PlusChem | 1P003F11-25g |
1-Nitroanthracene-9,10-dione |
82-34-8 | 99+% | 25g |
$16.00 | 2025-03-21 | |
Ambeed | A800523-25g |
1-Nitroanthracene-9,10-dione |
82-34-8 | 98% | 25g |
$7.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257027-100g |
1-Nitroanthracene-9,10-dione |
82-34-8 | 98% | 100g |
¥174.00 | 2024-07-28 |
1-Nitroanthraquinone 合成方法
ごうせいかいろ 1
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1.2 Reagents: Water ; cooled
ごうせいかいろ 9
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1.2 -
2.1 Solvents: Xylene
ごうせいかいろ 20
ごうせいかいろ 21
2.1 Reagents: Potassium hydroxide ; 24 h, reflux
1-Nitroanthraquinone Raw materials
- o-Phthaloyl dichloride
- 1,4-Naphthoquinone
- 2-Benzoylbenzoic acid
- 9-Anthracenecarboxaldehyde, 10-methoxy-
- 1,3-BUTADIEN-1-AMINE, N,N-DIMETHYL-4-NITRO-
- Anthracene,9,10-diethyl-
- 1,4-dihydroanthraquinone
- 9-Anthracenemethanol
- 1-Benzyl-2-methylbenzene
- Anthraquinone
- 1-Acetoxy-1,3-butadiene
- 1,4-Naphthalenedione, 5-nitro-
- 10-hydroxyanthracen-9(10H)-one
- Anthrone
- Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-
1-Nitroanthraquinone Preparation Products
1-Nitroanthraquinone 関連文献
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Jiahui Guo,Xueqing Feng,Songrui Wang,Qikang Wu,Shanshan Lv,Yan Zhou,Han Li,Zheng Chen,Yuzhong Zhang Dalton Trans. 2021 50 18061
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2. New intermediates and dyes. Part XI. Novel nucleophilic substitution and group elimination in the 2-carbamoylanthraquinone seriesT. Hargreaves,H. G. Eyles,A. T. Peters J. Chem. Soc. C 1968 2431
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3. Crystal and molecular structure of [{Ag[S2P(OEt)2]·PPh3}2]Michael G. B. Drew,Richard J. Hobson,Peter P. E. M. Mumba,David A. Rice J. Chem. Soc. Dalton Trans. 1987 1569
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Irene Ara,Juan Forniés,Susana Ibá?ez,Piero Mastrorilli,Stefano Todisco,Vito Gallo Dalton Trans. 2016 45 2156
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Henry Gruen,Helmut G?rner Photochem. Photobiol. Sci. 2008 7 1344
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6. 705. New intermediates and dyes. Part VI. The chemistry of 2-n-butylanthraquinone. Derived dyes for synthetic fibresArnold T. Peters,Arnold T. Peters J. Chem. Soc. 1958 3497
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Rudolf Frank,Gerhard Greiner,Hermann Rau Phys. Chem. Chem. Phys. 1999 1 3481
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9. 470. Chemistry of indanthrone. Part I. The mode of formation of indanthrone from 2-aminoanthraquinone and potassium hydroxideWilliam Bradley,Edward Leete J. Chem. Soc. 1951 2129
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10. 418. The reactivity of groups in substituted acridones. Part I. Replacement of nitro-groups by piperidyl and piperazylHugh B. Nisbet,Adam B. Goodlet J. Chem. Soc. 1932 2772
1-Nitroanthraquinoneに関する追加情報
Comprehensive Guide to 1-Nitroanthraquinone (CAS No. 82-34-8): Properties, Applications, and Industry Insights
1-Nitroanthraquinone (CAS 82-34-8), a nitro derivative of anthraquinone, is a versatile organic compound with significant industrial relevance. Its molecular structure, characterized by a nitro group (-NO2) attached to the anthraquinone backbone, imparts unique chemical properties. This compound is widely recognized for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. With growing interest in sustainable chemistry, researchers are exploring eco-friendly synthesis routes for 1-Nitroanthraquinone to align with green chemistry principles.
The demand for 1-Nitroanthraquinone is driven by its applications in high-performance dyes, particularly in the textile and printing industries. Its ability to form stable, vivid colors makes it a preferred choice for anthraquinone-based dyes. Recent trends show increased searches for "biodegradable dye intermediates" and "non-toxic pigment synthesis," reflecting industry shifts toward environmentally benign alternatives. Innovations in catalytic nitration processes for 82-34-8 are also gaining attention, as they reduce energy consumption and byproduct formation.
From a technical perspective, 1-Nitroanthraquinone exhibits a melting point of 230–232°C and limited solubility in water but dissolves well in organic solvents like dimethylformamide (DMF). These properties are critical for its purification and application in controlled reactions. Analytical techniques such as HPLC and GC-MS are commonly employed to assess the purity of CAS 82-34-8, especially when used in pharmaceutical intermediates or advanced material research. Users frequently search for "spectral data of 1-Nitroanthraquinone" and "safe handling protocols," underscoring the need for accessible technical documentation.
The compound’s role extends to emerging fields like organic electronics, where its electron-withdrawing nitro group facilitates charge transport in semiconductor materials. Queries such as "1-Nitroanthraquinone in OLEDs" and "conductive polymers from anthraquinones" highlight this niche application. Additionally, its potential as a photoactive agent in solar cell research aligns with global interest in renewable energy solutions. Manufacturers are increasingly adopting green nitration methods to produce CAS 82-34-8 with lower environmental impact.
Regulatory compliance remains a key consideration for industries using 1-Nitroanthraquinone. While not classified as hazardous under major frameworks, proper storage conditions (e.g., away from strong oxidizers) and PPE recommendations (gloves, goggles) are emphasized in safety datasheets. Searches for "REACH compliance for 82-34-8" and "industrial-scale synthesis optimization" reflect proactive industry engagement with regulatory standards. Collaborative efforts between academia and manufacturers aim to improve the cost-efficiency of nitroanthraquinone production while minimizing waste.
In conclusion, 1-Nitroanthraquinone (CAS 82-34-8) exemplifies the intersection of traditional chemistry and modern innovation. Its applications span from legacy dye manufacturing to cutting-edge material science, addressing both current market needs and future sustainability goals. As research continues to uncover novel uses—such as in catalytic systems or biodegradable polymers—this compound will likely remain a focal point in specialty chemical development.
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